molecular formula C15H16N4O4 B2701237 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1251677-19-6

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2701237
CAS No.: 1251677-19-6
M. Wt: 316.317
InChI Key: VAHTWUNOABXENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a synthetic small molecule characterized by a dihydropyrimidinone core substituted with an amino group at position 2 and a methyl group at position 2.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-9-4-14(21)19(15(16)18-9)7-13(20)17-6-10-2-3-11-12(5-10)23-8-22-11/h2-5H,6-8H2,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHTWUNOABXENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the coupling of the pyrimidine intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Final Acetylation: The final step is the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

  • Pharmacological Properties :
    • This compound exhibits notable pharmacological activities, particularly as an inhibitor of various enzymes. Research indicates its potential as an α-glucosidase and acetylcholinesterase inhibitor, which are essential targets for treating conditions such as Type 2 Diabetes Mellitus and Alzheimer's Disease .
    • The presence of the benzodioxole moiety may enhance its interaction with biological targets, contributing to its inhibitory effects.
  • Mechanisms of Action :
    • The compound's mechanism involves binding to the active sites of target enzymes, thereby inhibiting their activity. For instance, in the case of α-glucosidase inhibition, it prevents the breakdown of carbohydrates into glucose, leading to lower blood sugar levels post-meal .
    • Inhibition of acetylcholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive functions in neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of enzyme inhibitionDemonstrated that derivatives of this compound significantly inhibited α-glucosidase and acetylcholinesterase activities in vitro, suggesting potential therapeutic applications for diabetes and Alzheimer's disease .
Study 2 Anticancer potentialInvestigated the cytotoxic effects of similar pyrimidine derivatives on cancer cell lines. Results indicated that certain modifications led to enhanced anticancer activity against colon and breast cancer cells .
Study 3 Synthesis and characterizationReported on the synthesis of related compounds with varying substitutions on the pyrimidine ring. Some derivatives showed improved solubility and bioavailability, enhancing their potential as drug candidates .

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

The benzodioxolylmethyl group in the target compound may confer greater metabolic stability compared to simple phenyl or halogenated substituents due to the methylenedioxy ring’s resistance to oxidative degradation .

Synthetic Efficiency :

  • Yields for thioether analogs range from 60–80%, with the dichlorophenyl derivative (5.6) achieving the highest yield (80%) . The target compound’s synthetic route and yield remain undocumented.

Thermal Stability :

  • Melting points for thioether derivatives correlate with substituent bulk and polarity. The dichlorophenyl analog (5.6) exhibits the highest melting point (230–232°C), likely due to strong intermolecular halogen bonding .

Spectroscopic and Analytical Data

  • NMR Signatures :

    • The target compound’s benzodioxole protons would resonate as a singlet (~6.0–6.1 ppm for the methylenedioxy group), distinct from the multiplet aromatic signals in analogs like 5.12 (δ 7.60–7.27 ppm) .
    • The absence of thioether-linked SCH2 protons (~δ 4.08–4.12 ppm in analogs) in the target compound confirms structural divergence .
  • Mass Spectrometry :

    • The dichlorophenyl analog (5.6) shows an [M+H]+ peak at m/z 344.21, consistent with its molecular formula . The target compound’s exact mass remains unverified but is estimated at ~331.34 based on its formula.

Implications for Drug Design

  • The amino-dihydropyrimidinone scaffold in the target compound offers a polar, H-bond-donating alternative to the thioether-linked series, which may improve target selectivity in enzyme inhibition (e.g., kinase or protease targets).
  • The benzodioxole moiety could reduce first-pass metabolism compared to halogenated phenyl groups, as seen in 5.6 .

Biological Activity

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 253.28 g/mol
  • IUPAC Name : 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Biological Activity Overview

Research on this compound has indicated several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For example, compounds structurally similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 62.5 µg/mL .

Antioxidant Properties

The antioxidant capacity of pyrimidine derivatives has been reported in several studies. The presence of the benzodioxole moiety in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Inhibition of Enzymatic Activity

The compound is hypothesized to inhibit specific enzymes involved in inflammatory processes. For instance, similar compounds have been identified as inhibitors of myeloperoxidase (MPO), an enzyme linked to various inflammatory diseases . The inhibition mechanism is often time-dependent and covalent, suggesting a strong interaction with the target enzyme.

Case Studies and Research Findings

StudyFindings
In vitro Study on Antimicrobial Activity The compound showed effective inhibition against E. coli and S. aureus, indicating potential as an antimicrobial agent .
Antioxidant Activity Assessment Demonstrated significant free radical scavenging activity in cellular models, suggesting therapeutic potential in oxidative stress-related conditions .
Enzyme Inhibition Research Identified as a potent inhibitor of MPO with a mechanism involving covalent modification; promising for treating inflammatory diseases .

The biological activity of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with active sites of enzymes like MPO, leading to reduced production of inflammatory mediators.
  • Free Radical Scavenging : The structural features allow it to donate electrons and neutralize reactive oxygen species (ROS).
  • Cellular Uptake : The presence of specific functional groups enhances cellular permeability, facilitating its action within target cells.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling the pyrimidine core (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine) with the benzodioxole-methylacetamide moiety using activating agents like EDCI or DCC in anhydrous DMF. Key intermediates (e.g., pyrimidine-thioacetamides) are characterized via:

  • 1^1H NMR : Peaks at δ 12.50 ppm (NH-3), δ 10.10 ppm (NHCO), and δ 4.12 ppm (SCH2_2) confirm structural motifs .
  • Elemental analysis : Carbon and nitrogen percentages (e.g., C: 45.29%, N: 12.23%) validate purity .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 344.21) confirm molecular weight .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

  • 1^1H NMR : Assignments for aromatic protons (δ 7.82–7.28 ppm), methyl groups (δ 2.19 ppm), and NH signals (δ 12.50 ppm) are essential .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and NH (3200–3350 cm1^{-1}) confirm functional groups.
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq). Statistical modeling identifies optimal conditions .
  • Continuous-flow reactors : Enhance reproducibility and scalability by controlling residence time and mixing efficiency .
  • Purification : Gradient chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization (ethanol/water) removes byproducts like unreacted pyrimidine precursors .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism in the pyrimidine ring) by observing signal coalescence at higher temperatures .
  • HPLC-MS coupling : Detects trace impurities (e.g., oxidation products) that may skew elemental analysis .
  • DFT calculations : Predict chemical shifts and compare with experimental data to validate assignments .

Q. What computational methods are suitable for predicting biological activity or binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs. Focus on the benzodioxole moiety’s π-π stacking and the acetamide’s hydrogen-bonding potential .
  • MD simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) and solvation effects .

Q. How do substituent variations (e.g., methyl vs. chloro groups) impact physicochemical properties?

  • LogP calculations : Compare hydrophobicities (e.g., methyl increases logP by ~0.5 units) using software like MarvinSuite.
  • Solubility assays : Measure in PBS (pH 7.4) to correlate substituent electronegativity with aqueous solubility .
  • Thermal stability : DSC/TGA identifies melting points (e.g., 230°C for methyl derivatives) and decomposition profiles .

Q. What strategies mitigate toxicity or off-target effects in preclinical studies?

  • Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., CYP450-mediated oxidation of the benzodioxole ring) .
  • Proteomics : SILAC labeling detects protein off-targets in cell lysates .
  • Structural analogs : Replace the methyl group with trifluoromethyl to reduce metabolic liability .

Methodological Notes

  • Data contradiction : Discrepancies in melting points (e.g., ±2°C ranges) may arise from polymorphic forms; use PXRD to confirm crystalline phases .
  • Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) to model disorder in flexible side chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.